Berbamine dihydrochloride
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Overview
Description
Berbamine dihydrochloride is a bis-benzylisoquinoline alkaloid derived from the plant Berberis amurensis. It is known for its significant pharmacological properties, including anti-inflammatory, anti-cancer, and anti-viral activities . The compound has been extensively studied for its potential therapeutic applications, particularly in the treatment of various cancers and viral infections .
Preparation Methods
Synthetic Routes and Reaction Conditions
Berbamine dihydrochloride can be synthesized through several chemical routes. One common method involves the extraction of berbamine from the roots of Berberis species, followed by its conversion to the dihydrochloride salt . The synthetic process typically includes steps such as alkaloid extraction, purification, and salt formation under controlled conditions .
Industrial Production Methods
Industrial production of this compound often involves large-scale extraction from plant sources, followed by chemical synthesis to enhance yield and purity . High-performance thin-layer chromatography (HPTLC) is frequently used for the simultaneous estimation and quality control of berbamine and other related alkaloids .
Chemical Reactions Analysis
Types of Reactions
Berbamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives with potential biological activities.
Reduction: Reduction reactions can modify the compound’s structure, potentially altering its pharmacological properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions . The reactions are typically carried out under controlled temperatures and pH conditions to ensure optimal yields and product stability .
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct pharmacological properties .
Scientific Research Applications
Berbamine dihydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a reactant in the synthesis of new chemical entities with potential therapeutic applications.
Biology: The compound is studied for its effects on cellular processes such as autophagy and apoptosis.
Medicine: This compound has shown promise in the treatment of cancers, particularly leukemia and melanoma, by inhibiting cell proliferation and inducing apoptosis
Mechanism of Action
Berbamine dihydrochloride exerts its effects through several mechanisms:
Inhibition of NF-κB Activity: This leads to reduced inflammation and tumor growth.
Modulation of Calcium Signaling: The compound targets calcium/calmodulin-dependent protein kinase II, affecting various cellular processes.
Enhancement of Antigen Presentation: By inhibiting autophagy, this compound increases MHC-I-mediated antigen presentation, improving immune recognition of tumor cells.
Comparison with Similar Compounds
Similar Compounds
Berberine Chloride: Another alkaloid with similar anti-inflammatory and anti-cancer properties.
Palmatine: Known for its antimicrobial and anti-inflammatory activities.
Jatrorrhizine: Exhibits anti-inflammatory and hepatoprotective effects.
Uniqueness
Berbamine dihydrochloride is unique due to its dual inhibition of NF-κB and calcium signaling pathways, which contributes to its potent anti-cancer and anti-inflammatory effects . Additionally, its ability to enhance antigen presentation makes it a promising candidate for cancer immunotherapy .
Properties
IUPAC Name |
6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinolin-1-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2.2ClH/c18-15-7-3-6-12-8-9-19-11-14-5-2-1-4-13(14)10-16(19)17(12)15;;/h1-7,16H,8-11,18H2;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URIMGJOHJHLIOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CC3=CC=CC=C3CC2C4=C1C=CC=C4N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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